molecular formula C15H9NO3 B012893 7-Methylpyrido(4,3-c)psoralen CAS No. 108736-00-1

7-Methylpyrido(4,3-c)psoralen

Cat. No. B012893
M. Wt: 251.24 g/mol
InChI Key: TZPCGFWNXSOOTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methylpyrido(4,3-c)psoralen (MPP) is a naturally occurring photoactive compound that belongs to the family of furocoumarins. It has been widely used in scientific research due to its unique photochemical properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 7-Methylpyrido(4,3-c)psoralen involves the formation of covalent bonds between the pyrimidine bases of DNA upon irradiation with UVA light. This leads to DNA crosslinking and damage, which can induce apoptosis or cell cycle arrest. 7-Methylpyrido(4,3-c)psoralen can also affect the activity of some enzymes, such as topoisomerases and kinases, by binding to their active sites or inhibiting their activity.

Biochemical And Physiological Effects

7-Methylpyrido(4,3-c)psoralen has been shown to induce DNA damage and crosslinking, leading to apoptosis or cell cycle arrest in various cell types. It can also affect the activity of some enzymes, such as topoisomerases and kinases, which are involved in DNA replication and repair. 7-Methylpyrido(4,3-c)psoralen has been used to study the effects of DNA damage and repair on cellular processes, such as gene expression, apoptosis, and cell cycle progression.

Advantages And Limitations For Lab Experiments

7-Methylpyrido(4,3-c)psoralen has several advantages for lab experiments, including its ability to induce DNA damage and crosslinking, its specificity for pyrimidine bases, and its potential applications in various fields. However, 7-Methylpyrido(4,3-c)psoralen also has some limitations, including its toxicity, instability, and dependence on UVA light for activation. These limitations need to be considered when designing experiments using 7-Methylpyrido(4,3-c)psoralen.

Future Directions

For 7-Methylpyrido(4,3-c)psoralen research include the development of more stable and less toxic analogs, the optimization of photoactivation conditions, and the exploration of new applications in different fields. 7-Methylpyrido(4,3-c)psoralen can also be used to study the effects of DNA damage and repair on aging and disease, which may lead to the development of new therapies and treatments.

Synthesis Methods

7-Methylpyrido(4,3-c)psoralen can be obtained from the seeds of Psoralea corylifolia, a plant commonly used in traditional Chinese medicine. The extraction and purification of 7-Methylpyrido(4,3-c)psoralen from the plant can be achieved through various methods, including Soxhlet extraction, column chromatography, and high-performance liquid chromatography (HPLC). The purity of 7-Methylpyrido(4,3-c)psoralen can be determined by HPLC or gas chromatography-mass spectrometry (GC-MS).

Scientific Research Applications

7-Methylpyrido(4,3-c)psoralen has been widely used in scientific research due to its unique photochemical properties. It can intercalate into DNA and form covalent bonds with the pyrimidine bases upon irradiation with UVA light, leading to DNA crosslinking and damage. This property makes 7-Methylpyrido(4,3-c)psoralen a valuable tool in various fields, including molecular biology, genetics, and pharmacology.

properties

CAS RN

108736-00-1

Product Name

7-Methylpyrido(4,3-c)psoralen

Molecular Formula

C15H9NO3

Molecular Weight

251.24 g/mol

IUPAC Name

11-methyl-9,13-dioxa-4-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,11,14,16-heptaen-8-one

InChI

InChI=1S/C15H9NO3/c1-8-13-9(3-5-18-13)6-11-12-7-16-4-2-10(12)15(17)19-14(8)11/h2-7H,1H3

InChI Key

TZPCGFWNXSOOTQ-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3C=NC=C4)C=CO2

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3C=NC=C4)C=CO2

Other CAS RN

108736-00-1

synonyms

2N-MePyPs
7-methylpyrido(4,3-c)psoralen

Origin of Product

United States

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